[2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a diethylamino group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the diethylaminoethyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it valuable in biochemical assays.
Medicine
In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has potential applications as a pharmaceutical intermediate. Its structure allows for the modification of its functional groups to create compounds with therapeutic properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazolylmethyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications.
Conclusion
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C14H28N4 |
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Molecular Weight |
252.40 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H28N4/c1-5-17(6-2)8-7-15-9-14-10-16-18(12-14)11-13(3)4/h10,12-13,15H,5-9,11H2,1-4H3 |
InChI Key |
OKPNBPFTVIGMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1)CC(C)C |
Origin of Product |
United States |
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